

Structure-Activity Relationship of Tigloylgomisin P Analogs: A Comparative Guide

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Tigloylgomisin P, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, represents a class of natural products with diverse and potent biological activities. Understanding the structure-activity relationship (SAR) of **Tigloylgomisin P** and its analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the SAR of this compound class, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals.

Core Structure and Biological Activities

Dibenzocyclooctadiene lignans, including **Tigloylgomisin P**, are characterized by a central eight-membered cyclooctadiene ring fused to two phenyl rings. The biological activities of these compounds, which include cytotoxic, anti-inflammatory, and antioxidant effects, are significantly influenced by the nature and position of substituents on this core scaffold.

Comparative Analysis of Biological Activity

The following table summarizes the cytotoxic and anti-inflammatory activities of **Tigloylgomisin P** and related dibenzocyclooctadiene lignans against various cell lines.



Compound	Structure	Biological Activity	Cell Line	IC50 (μM)	Reference
Tigloylgomisi n P	Tigloyl ester at C-6	Cytotoxicity	COR-L23/R	>10	[1]
Gomisin A	No ester at C-6, -OH at C-7	Cytotoxicity	COR-L23/R	>10	[1]
Deoxyschisa ndrin	No substituents on cyclooctadien e ring	Cytotoxicity	COR-L23/R	>10	[1]
y-Schisandrin	No substituents on cyclooctadien e ring	Cytotoxicity	COR-L23/R	>10	[1]
Gomisin N	Angeloyl ester at C-6	Anti- inflammatory (NO production)	BV2 microglia	~10	[2]
Schisandrin	No ester at C-6, -OH at C-7	Anti- inflammatory (NO production)	BV2 microglia	>20	[2]
Gomisin J	Benzoyl ester at C-6	Anti- inflammatory (NO production)	BV2 microglia	~5	[2]
Compound 5b (Gomisin B analog)	1,2,3-triazole derivative at C-7'	Cytotoxicity	SIHA	0.24	[3]



Structure-Activity Relationship Insights Substituents on the Cyclooctadiene Ring

The presence and nature of ester groups on the cyclooctadiene ring play a critical role in the biological activity of these lignans.

- Cytotoxicity: While Tigloylgomisin P itself shows low cytotoxicity in some cancer cell lines, modifications at other positions can dramatically enhance this activity. For instance, a study on Gomisin B analogs demonstrated that the introduction of a 1,2,3-triazole moiety at the C-7' position led to a significant increase in cytotoxicity, with compound 5b exhibiting an IC₅₀ of 0.24 μM against the SIHA cancer cell line.[3] This suggests that while the tigloyl group might not be the primary driver of cytotoxicity, the dibenzocyclooctadiene scaffold is a viable backbone for developing potent anticancer agents.
- Anti-inflammatory Activity: The ester group at C-6 is a key determinant of anti-inflammatory potency. A study on the inhibition of nitric oxide (NO) production in LPS-induced microglia revealed that lignans with an ester group at C-6, such as Gomisin J (benzoyl ester) and Gomisin N (angeloyl ester), were more potent than those without, like Schisandrin.[2] The presence of a hydroxyl group at C-7 was found to decrease the inhibitory activity.[2] This indicates that the tigloyl group in Tigloylgomisin P likely contributes to its anti-inflammatory properties.

Stereochemistry of the Biphenyl System

The stereochemistry of the biphenyl moiety (R or S configuration) also influences biological activity.

- Multidrug Resistance (MDR) Reversal: Lignans with an R-biaryl configuration, such as
 deoxyschisandrin and γ-schisandrin, have been shown to overcome multidrug resistance in
 lung cancer cells by increasing the intracellular accumulation of chemotherapeutic drugs like
 doxorubicin.[1]
- Anti-inflammatory Activity: Conversely, dibenzocyclooctadiene lignans with an S-biphenyl configuration and a methylenedioxy group tend to exhibit stronger inhibition of LPS-induced microglia activation.[2]



Experimental Protocols Cytotoxicity Assay (MTT Assay)

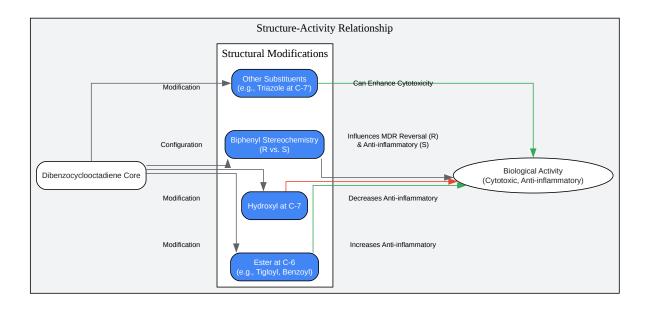
- Cell Seeding: Cancer cells (e.g., SIHA, COR-L23/R) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., **Tigloylgomisin P** analogs) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production in BV2 Microglia)

- Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Compound Pre-treatment: Cells are pre-treated with different concentrations of the lignan compounds for 1 hour.
- LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce an inflammatory response.
- Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
- Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is then determined.



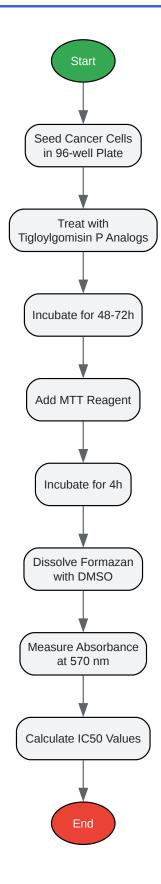
Visualizing Structure-Activity Relationships and Workflows



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Caption: Key structural features influencing the biological activity of dibenzocyclooctadiene lignans.





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Caption: Experimental workflow for determining the cytotoxicity of **Tigloylgomisin P** analogs using the MTT assay.

In conclusion, the biological activity of **Tigloylgomisin P** and its analogs is intricately linked to their chemical structures. Specifically, the nature of the ester group at C-6, the presence of other substituents on the cyclooctadiene ring, and the stereochemistry of the biphenyl core are critical determinants of their cytotoxic and anti-inflammatory properties. Further synthesis and evaluation of novel analogs, particularly focusing on modifications at positions C-6 and C-7, as well as exploring different ester functionalities, will be instrumental in developing more potent and selective therapeutic agents based on the dibenzocyclooctadiene lignan scaffold.

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